molecular formula C12H8N2OS B1346091 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-39-3

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1346091
CAS No.: 35978-39-3
M. Wt: 228.27 g/mol
InChI Key: OLGMRBGIXZANNV-UHFFFAOYSA-N
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Description

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached to the thiophene ring. It has garnered significant interest due to its potential therapeutic applications and its ability to inhibit various enzymes such as kinases and phosphodiesterases .

Biochemical Analysis

Biochemical Properties

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It is known to inhibit kinases and phosphodiesterases, which are essential for various cellular processes. The inhibition of these enzymes can lead to the modulation of signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to interact with proteins involved in angiogenesis, further highlighting its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases and phosphodiesterases by this compound can lead to altered cell signaling, affecting processes such as cell growth and apoptosis . Furthermore, this compound has been shown to impact gene expression, leading to changes in the production of proteins involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases and phosphodiesterases, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to the activation or suppression of various cellular processes, depending on the specific pathways involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to its degradation, potentially affecting its efficacy . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound . The involvement of this compound in metabolic pathways highlights its potential for modulating metabolic flux and influencing metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, binding proteins can facilitate its distribution within tissues, ensuring its localization to specific cellular compartments . The efficient transport and distribution of this compound are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound. Another method involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the target compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthetic approaches. These methods often require the use of specialized catalysts and reaction conditions to achieve high yields and purity. The Pd-catalyzed carbonylation method mentioned earlier is one such approach that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of a phenyl group and a carbonyl group attached to the thienopyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMRBGIXZANNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189531
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35978-39-3
Record name 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35978-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of 2-amino-4-phenylthiophene-3-carboxylic acid ethyl ester (350.43 g, 1.535 mol), formamidine acetate (799.13 g, 7.7 mol) and ethanol (1500 ml) was heated under reflux for 18 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with a little cold ethanol, then crystallised from ethanol to give 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one as a yellow solid which was used without further purification.
Quantity
350.43 g
Type
reactant
Reaction Step One
Quantity
799.13 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the interaction between 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and hinTrmD based on the provided research?

A: The research paper focuses on the structural characterization of hinTrmD in complex with this compound []. While the abstract doesn't detail the specific interactions or downstream effects, the title suggests that the study elucidates the binding mode of this compound to hinTrmD. This information can be valuable for understanding the potential inhibitory or modulatory effects of this compound on hinTrmD activity, which might have implications for further research in related biological pathways.

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